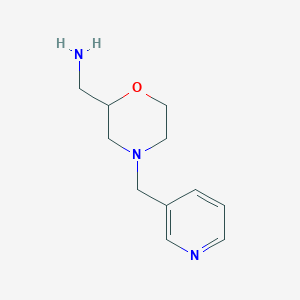
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is an organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring substituted with a pyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Aplicaciones Científicas De Investigación
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE involves its interaction with specific molecular targets. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where the planarity of the heterocyclic system is essential for maintaining inhibitory potency. The compound’s derivatives can also inhibit collagen synthesis by inactivating hepatic stellate cells, which are responsible for collagen production in liver fibrosis.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: This compound features a pyrazolopyridine skeleton and is used in similar biological applications.
1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: Contains a phenylpyridine moiety and is also explored for its biological activities.
Uniqueness
C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is unique due to its specific combination of a morpholine ring and a pyridine moiety, which provides a versatile scaffold for various chemical modifications and biological applications. Its ability to inhibit protein kinases and collagen synthesis makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-6-11-9-14(4-5-15-11)8-10-2-1-3-13-7-10/h1-3,7,11H,4-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOMKNYJHSZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585726 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-43-2 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













